molecular formula C10H11NO2 B6244619 2-methoxy-2-(2-methoxyphenyl)acetonitrile CAS No. 1481923-23-2

2-methoxy-2-(2-methoxyphenyl)acetonitrile

Cat. No.: B6244619
CAS No.: 1481923-23-2
M. Wt: 177.20 g/mol
InChI Key: DWIYNNMLQIUUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-(2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C₁₂H₁₂O₂N. It is characterized by the presence of two methoxy groups (-OCH₃) attached to a benzene ring and a nitrile group (-CN) attached to a methylene group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Benzene Derivative Synthesis:

  • Nitrile Formation: The nitrile group can be introduced using reagents such as cyanide salts under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the methoxy groups to hydroxyl groups.

  • Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

  • Substitution: Substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Halogenation reactions using bromine (Br₂) or chlorination using chlorine (Cl₂) can be performed.

Major Products Formed:

  • Oxidation: 2,2'-Dimethoxybenzene-1,1'-dicarboxylic acid

  • Reduction: 2-Methoxy-2-(2-methoxyphenyl)ethylamine

  • Substitution: 2-Bromo-2-(2-methoxyphenyl)acetonitrile

Scientific Research Applications

2-Methoxy-2-(2-methoxyphenyl)acetonitrile has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-methoxy-2-(2-methoxyphenyl)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-Methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a nitrile group.

  • 2-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of a nitrile group.

Properties

CAS No.

1481923-23-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methoxy-2-(2-methoxyphenyl)acetonitrile

InChI

InChI=1S/C10H11NO2/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10H,1-2H3

InChI Key

DWIYNNMLQIUUCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C#N)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.